(3-amino-4-methylpyridin-2-yl)methanol
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Overview
Description
(3-amino-4-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4-methylpyridin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Nitration: The 4-methylpyridine undergoes nitration to introduce a nitro group at the 3-position, forming 3-nitro-4-methylpyridine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding 3-amino-4-methylpyridine.
Hydroxymethylation: Finally, the 2-position of the pyridine ring is hydroxymethylated using formaldehyde under basic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(3-amino-4-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: (3-amino-4-methylpyridin-2-yl)carboxylic acid.
Reduction: (3-alkylamino-4-methylpyridin-2-yl)methanol.
Substitution: this compound derivatives such as amides or sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, (3-amino-4-methylpyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in molecular biology.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-amino-4-methylpyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3-amino-4-methylpyridine): Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(4-amino-3-methylpyridin-2-yl)methanol: Similar structure but with different positioning of the amino and methyl groups, leading to different reactivity and applications.
(2-amino-4-methylpyridine): Lacks the hydroxymethyl group and has the amino group at a different position, affecting its chemical properties.
Uniqueness
(3-amino-4-methylpyridin-2-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups on the pyridine ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-amino-4-methylpyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPPMXVBGUNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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